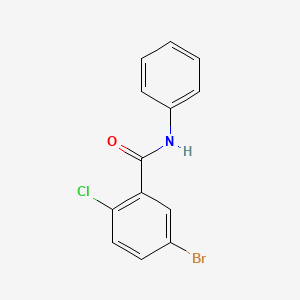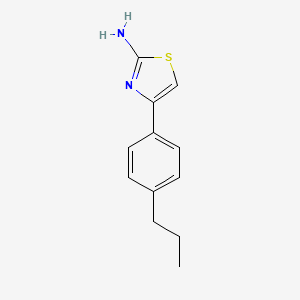methanone CAS No. 16801-56-2](/img/structure/B1270661.png)
[3,5-Bis(2-furylcarbonyl)phenyl](2-furyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(2-furylcarbonyl)phenylmethanone: is an organic compound with the molecular formula C21H12O6 and a molecular weight of 360.3 g/mol . This compound is characterized by the presence of three furan rings attached to a central phenyl ring through carbonyl groups. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-furylcarbonyl)phenylmethanone typically involves the reaction of 3,5-diformylphenyl with 2-furylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Bis(2-furylcarbonyl)phenylmethanone can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, where the carbonyl groups are converted to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(2-furylcarbonyl)phenylmethanone is primarily related to its ability to interact with various molecular targets through its carbonyl and furan groups. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical reactions .
Comparison with Similar Compounds
3,5-Bis(2-furylcarbonyl)phenylethanone: Similar structure but with an ethanone group instead of a methanone group.
3,5-Bis(2-furylcarbonyl)phenylpropanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness:
- The presence of three furan rings attached to a central phenyl ring through carbonyl groups makes 3,5-Bis(2-furylcarbonyl)phenylmethanone unique in terms of its structural complexity and potential reactivity.
- Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, adds to its versatility as a research compound.
Properties
IUPAC Name |
[3,5-bis(furan-2-carbonyl)phenyl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O6/c22-19(16-4-1-7-25-16)13-10-14(20(23)17-5-2-8-26-17)12-15(11-13)21(24)18-6-3-9-27-18/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUGAPUUZBWVEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361007 |
Source


|
| Record name | Methanone, 1,3,5-benzenetriyltris[2-furanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16801-56-2 |
Source


|
| Record name | Methanone, 1,3,5-benzenetriyltris[2-furanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)
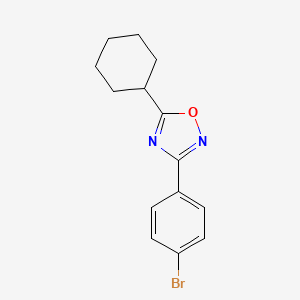

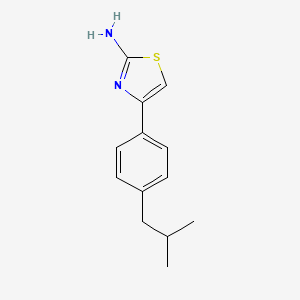
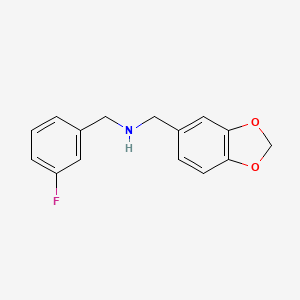
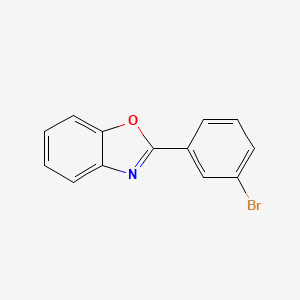
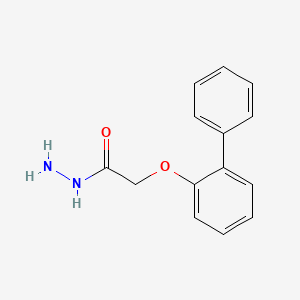
![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)
![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)

